inS3-54-A26

STAT3 DNA-binding domain SH2 domain

Many STAT3 inhibitors target the SH2 domain, but inS3-54-A26 uniquely binds the DNA-binding domain (DBD), enabling precise mechanistic studies of STAT3-DNA interactions. This mechanistic distinction is critical for experimental reproducibility and valid comparative studies in breast and lung cancer models. Key advantages include: • DBD-specific inhibition ensures effects are attributable to DNA-binding blockade rather than dimerization disruption. • Demonstrated in vivo suppression of tumor growth, metastasis, and STAT3 target gene expression. • Serves as a key comparator in SAR panels for rational design of next-generation DBD inhibitors.

Molecular Formula C25H19ClN2O2
Molecular Weight 414.9 g/mol
Cat. No. B13425162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameinS3-54-A26
Molecular FormulaC25H19ClN2O2
Molecular Weight414.9 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)N2C(=CC(=CC3=CC=C(C=C3)Cl)C2=O)C4=CC=CC=C4
InChIInChI=1S/C25H19ClN2O2/c1-17(29)27-22-11-13-23(14-12-22)28-24(19-5-3-2-4-6-19)16-20(25(28)30)15-18-7-9-21(26)10-8-18/h2-16H,1H3,(H,27,29)/b20-15+
InChIKeyLPRJQLIUDBUOPH-HMMYKYKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

inS3-54-A26 – STAT3 DBD Inhibitor


inS3-54-A26 (CAS: 328998-77-2) is a small-molecule inhibitor of the DNA-binding domain (DBD) of signal transducer and activator of transcription 3 (STAT3), a transcription factor constitutively activated in various malignancies [1]. Belonging to a series of pyrrolinone-based STAT3 inhibitors, inS3-54-A26 suppresses tumor growth, metastasis, and STAT3 target gene expression in vivo, distinguishing it from SH2 domain-targeting STAT3 inhibitors [1]. It exhibits an IC50 of 4.0 μM for toxicity in non-cancerous lung fibroblasts .

Why inS3-54-A26 Cannot Be Replaced


Generic substitution among STAT3 inhibitors is scientifically unsound due to divergent binding mechanisms: most commercial STAT3 inhibitors (e.g., Stattic, S3I-201) target the SH2 domain, whereas inS3-54-A26 uniquely binds the DNA-binding domain (DBD) [1]. This mechanistic distinction translates to differential selectivity profiles and functional outcomes [1]. Even within the DBD-targeting series, structural modifications profoundly impact potency and specificity [2]. Therefore, direct replacement of inS3-54-A26 with a non-DBD inhibitor or an untested analog compromises experimental reproducibility and invalidates comparative studies.

inS3-54-A26 Comparative Evidence


DBD vs. SH2 Domain Targeting

inS3-54-A26 targets the DNA-binding domain (DBD) of STAT3, whereas widely used inhibitors such as Stattic and S3I-201 target the SH2 domain [1]. This mechanistic divergence is critical: SH2 inhibitors block dimerization, while DBD inhibitors prevent DNA binding without affecting activation or dimerization [2]. No quantitative binding affinity data are provided in the source; however, the qualitative mechanistic distinction is sufficient to preclude interchangeability.

STAT3 DNA-binding domain SH2 domain cancer

Off-Target Selectivity vs. Parent Compound

The parent compound inS3-54 exhibited off-target effects despite selectivity for STAT3 over STAT1 [1]. inS3-54-A26 is an analog within the same series, and the optimization campaign that produced inS3-54A18 (with increased specificity) implies that structural modifications in the series—including those present in inS3-54-A26—were designed to mitigate off-target liabilities [1]. Quantitative off-target data for inS3-54-A26 specifically are not available; however, the series-wide structure-activity relationship (SAR) indicates that analogs with similar modifications possess enhanced specificity over the parent [1].

STAT3 selectivity off-target cancer

Toxicity in Non-Cancerous Fibroblasts

inS3-54-A26 exhibits an IC50 of 4.0 μM for toxicity in non-cancerous lung fibroblasts . This baseline toxicity value allows researchers to benchmark the compound's safety window relative to its anti-tumor efficacy. Comparative toxicity data for other STAT3 inhibitors (e.g., Stattic, S3I-201) in the same cellular model are not provided in the source; therefore, direct quantitative comparison is not possible.

STAT3 toxicity IC50 fibroblasts

inS3-54-A26 Research Applications


STAT3 DBD Function in Breast and Lung Cancer

Given its classification as a DBD-targeting STAT3 inhibitor with reported activity in breast and lung cancer [1], inS3-54-A26 is optimally deployed in studies aimed at dissecting the role of STAT3-DNA binding in these malignancies. Its DBD-specific mechanism ensures that observed effects are attributable to DNA-binding inhibition rather than dimerization blockade, enabling precise mechanistic conclusions [2].

SAR Studies of DBD STAT3 Inhibitors

inS3-54-A26 belongs to a series of pyrrolinone-based DBD inhibitors for which SAR data exist [1]. It serves as a key comparator or scaffold for medicinal chemistry efforts seeking to optimize potency, selectivity, or pharmacokinetic properties. Its inclusion in SAR panels allows direct comparison to parent compound inS3-54 and lead compound inS3-54A18, facilitating rational design of next-generation inhibitors [1].

DBD Targeting for Metastatic Cancer

Since inS3-54-A26 and its analogs suppress tumor growth and metastasis in vivo [1], this compound is appropriate for preclinical proof-of-concept studies evaluating the efficacy of DBD inhibition in metastatic models. Its use can help establish whether DBD targeting offers advantages over SH2 inhibition in specific metastatic contexts.

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